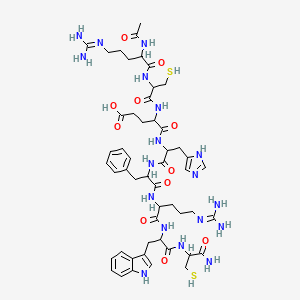

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2は、アミノ酸配列からなる合成ペプチドです。この化合物は、化学、生物学、医学など、さまざまな分野における潜在的な用途のために注目されています。ペプチド配列には、アルギニン、システイン、グルタミン酸、ヒスチジン、フェニルアラニン、トリプトファン、システインが含まれており、これらはすべて独自の特性を持つ必須アミノ酸です。

準備方法

合成経路と反応条件

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2の合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。

第一アミノ酸の付着: 第一アミノ酸は、そのカルボキシル基を通じて樹脂に付着します。

脱保護: 付着したアミノ酸のアミノ基は、次アミノ酸の付加を可能にするために脱保護されます。

カップリング: アミノ基が保護された次アミノ酸は、活性化されて成長中のペプチド鎖に結合します。

繰り返し: 手順2と3は、目的のペプチド配列が得られるまで繰り返されます。

切断: 完成したペプチドは樹脂から切断され、脱保護されて最終生成物が得られます。

工業生産方法

このペプチドの工業生産には、大規模SPPSまたは液相ペプチド合成(LPPS)が含まれる場合があります。これらの方法は、効率と収率が最適化されており、通常、大量のペプチドを生産するために、自動合成装置やハイスループット技術が組み込まれています。

化学反応の分析

反応の種類

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2は、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: システイン残基は、酸化によってジスルフィド結合を形成できます。

還元: ジスルフィド結合は、遊離チオール基に還元できます。

置換: アミノ酸残基は、他のアミノ酸または化学基に置換できます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を使用して、システイン残基を酸化できます。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールは、ジスルフィド結合を還元できます。

置換: さまざまな保護基とカップリング試薬が、ペプチド合成中に使用されて、特定の置換を実現します。

主要な生成物

これらの反応の主要な生成物には、ジスルフィド結合または置換されたアミノ酸など、修飾された配列または構造を持つペプチドが含まれます。

科学研究の用途

This compoundは、いくつかの科学研究の用途があります。

化学: ペプチド合成と反応を研究するためのモデルペプチドとして使用されます。

生物学: タンパク質間相互作用や細胞シグナル伝達経路における役割が調査されています。

医学: 抗菌性または抗がん性など、潜在的な治療効果について研究されています。

工業: ペプチドベースの材料やセンサーの開発に使用されています。

科学的研究の応用

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry: Utilized in the development of peptide-based materials and sensors.

作用機序

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ペプチドは、これらの標的に結合することにより、細胞機能の変化につながる生物学的経路を調節できます。システイン残基の存在により、ジスルフィド結合が形成され、ペプチドの構造を安定させ、活性を高めることができます。

類似化合物の比較

類似化合物

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-OH: 類似の配列ですが、C末端に遊離カルボキシル基があります。

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-OMe: 類似の配列ですが、C末端にメチルエステル基があります。

独自性

This compoundは、その特定の配列とC末端にアミド基が存在することから、独自です。この修飾は、ペプチドの安定性、溶解性、および生物学的活性を影響を与える可能性があり、他の類似化合物とは区別されます。

類似化合物との比較

Similar Compounds

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-OH: Similar sequence but with a free carboxyl group at the C-terminus.

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-OMe: Similar sequence but with a methyl ester group at the C-terminus.

Uniqueness

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar compounds.

特性

IUPAC Name |

4-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGUOZWTPYJYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72N18O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275610.png)

![2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B12275612.png)

![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)

![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

![3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)